Blumenol C glucoside

Description

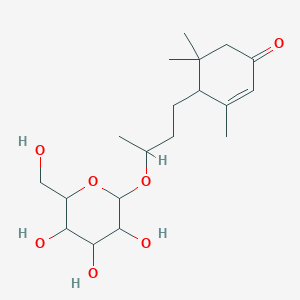

Structure

2D Structure

Properties

IUPAC Name |

3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62512-23-6 | |

| Record name | Blumenol C glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural occurrence and distribution of Blumenol C glucoside

An In-depth Technical Guide to the Natural Occurrence and Distribution of Blumenol C Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C13-norisoprenoid derived from the oxidative degradation of carotenoids, is a widely distributed secondary metabolite in the plant kingdom. This technical guide provides a comprehensive overview of its natural occurrence, distribution, biosynthesis, and analytical methodologies. A significant focus is placed on its role as a biomarker for arbuscular mycorrhizal (AM) fungal symbiosis, a key area of interest for agricultural and ecological research. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and development efforts.

Introduction

This compound belongs to the megastigmane glycoside class of organic compounds. Its structure consists of a blumenol C aglycone linked to a glucose molecule. The stereochemistry of this compound has been identified as (6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside. First isolated from Epimedium grandiflorum var. thunbergianum, it has since been identified in a diverse range of plant families. Of particular significance is the strong correlation between the accumulation of this compound and its hydroxylated and carboxylated derivatives in plant tissues and the colonization of roots by arbuscular mycorrhizal (AM) fungi. This has positioned these compounds as valuable biomarkers for studying plant-fungal symbioses.

Natural Occurrence and Distribution

This compound has been identified in a wide array of plant species, spanning numerous families. Its presence is particularly well-documented in plants that form symbiotic relationships with AM fungi.

Distribution Across Plant Families

Phytochemical studies have confirmed the presence of this compound and its derivatives in the following plant families:

-

Poaceae: Including important crops such as barley (Hordeum vulgare), wheat (Triticum aestivum), and maize (Zea mays), as well as the model grass Brachypodium distachyon.[1]

-

Fabaceae: Found in the model legumes Medicago truncatula and Lotus japonicus.[1]

-

Solanaceae: Detected in tobacco (Nicotiana tabacum and Nicotiana attenuata), tomato (Solanum lycopersicum), and potato (Solanum tuberosum).[1]

-

Asteraceae: Isolated from Erigeron breviscapus and the seeds of cornflower (Centaurea cyanus).[1]

-

Apiaceae: Reported in the aerial parts of various plants within this family.[1]

-

Asparagaceae: Identified in Ornithogalum umbellatum.[1]

-

Amaryllidaceae: Found in leek (Allium porrum).[1]

-

Rubiaceae: A derivative, Blumenol C sulfate, has been isolated from Palicourea luxurians.[1]

Quantitative Data on this compound and its Derivatives

The quantification of this compound and its derivatives is often performed using liquid chromatography-mass spectrometry (LC-MS). The data is frequently presented as relative abundance or fold change, particularly in studies investigating the effects of AM fungal colonization. Absolute quantification is less commonly reported in the literature.

Table 1: Relative Abundance of this compound Derivatives in Response to Arbuscular Mycorrhizal (AM) Fungal Colonization

| Plant Species | Tissue | Compound(s) | Colonization Status | Relative Abundance/Fold Change | Reference |

| Nicotiana attenuata | Roots | 11-hydroxythis compound, 11-carboxythis compound | AMF-colonized vs. non-colonized | Significant increase | [1] |

| Nicotiana attenuata | Leaves | 11-hydroxythis compound, 11-carboxythis compound | AMF-colonized vs. non-colonized | Significant increase, mirroring root levels | [1] |

| Solanum lycopersicum | Leaves | 11-carboxythis compound | AMF-colonized vs. non-colonized | Detected only in colonized plants | [2] |

| Hordeum vulgare | Leaves | 11-hydroxythis compound | AMF-colonized vs. non-colonized | Detected only in colonized plants | [2] |

| Triticum aestivum | Roots & Leaves | Hydroxy- and carboxyblumenol C glucosides | AMF-colonized vs. non-colonized | Significant increase | [1] |

| Medicago truncatula | Roots & Leaves | Hydroxy- and carboxyblumenol C glucosides | AMF-colonized vs. non-colonized | Significant increase | [1] |

| Brachypodium distachyon | Roots & Leaves | Hydroxy- and carboxyblumenol C glucosides | AMF-colonized vs. non-colonized | Significant increase | [1] |

Note: The table summarizes findings on the impact of AMF colonization on the levels of this compound derivatives. The exact fold changes can vary depending on the experimental conditions.

Biosynthesis of this compound

This compound is an apocarotenoid, synthesized through the oxidative cleavage of carotenoids. The biosynthesis is particularly active in the roots of plants colonized by AM fungi.

The Biosynthetic Pathway

The proposed biosynthetic pathway begins with the C40 carotenoid, zeaxanthin.

Caption: Proposed biosynthetic pathway of this compound and its derivatives.

The key enzymatic steps are:

-

Cleavage of Zeaxanthin: The enzyme Carotenoid Cleavage Dioxygenase 7 (CCD7) cleaves the C40 carotenoid, zeaxanthin, to produce a C13 cyclohexenone and a C27 apocarotenoid.

-

Second Cleavage: The C27 apocarotenoid is further cleaved by Carotenoid Cleavage Dioxygenase 1 (CCD1) to yield a second C13 cyclohexenone molecule.

-

Modification to Blumenol C: The C13 cyclohexenone undergoes modifications, likely catalyzed by cytochrome P450 enzymes, to form the blumenol C aglycone.

-

Glycosylation: Finally, a glucose molecule is attached to the blumenol C aglycone by a glycosyltransferase to form this compound.

-

Further Modifications: this compound can be further hydroxylated or carboxylated to form various derivatives that are also indicative of AM fungal colonization.

Experimental Protocols

Extraction and Quantification of this compound and its Derivatives from Plant Tissue

This protocol is adapted from established methods for the high-throughput quantification of blumenol derivatives in plant leaves using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).[2]

4.1.1. Materials and Reagents

-

Plant tissue (leaves or roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Microcentrifuge tubes or 96-well plates

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Internal standard (e.g., D6-Abscisic Acid)

-

This compound analytical standard (for identification and as a reference)[2]

4.1.2. Sample Preparation and Extraction

-

Harvest fresh plant tissue (approximately 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube or a well in a 96-well plate.

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing the internal standard to each sample.

-

Vortex the samples thoroughly and then agitate for 20 minutes at 4°C.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or well for LC-MS analysis.

Caption: General workflow for the extraction of this compound from plant tissue.

4.1.3. UHPLC-MS/MS Analysis

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection. The precursor and product ion transitions for this compound and its derivatives need to be optimized.

Table 2: Example MRM Transitions for this compound Derivatives

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 373.2 | 211.1 |

| 11-hydroxythis compound | 389.2 | 227.1 |

| 11-carboxythis compound | 403.2 | 241.1 |

Note: These values are examples and should be optimized for the specific instrument being used.

Isolation and Purification of this compound

For the isolation of larger quantities of this compound for structural elucidation or bioactivity studies, a multi-step chromatographic approach is generally required.

4.2.1. Initial Extraction

-

Air-dried and powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

4.2.2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

4.2.3. Chromatographic Purification

-

The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

Further purification is typically achieved using repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.

Signaling and Biological Role

The primary and most well-documented biological role of this compound and its derivatives is their function as biomarkers for arbuscular mycorrhizal (AM) fungal colonization. Their accumulation in both roots and shoots is strongly and positively correlated with the extent of fungal colonization.[1] This suggests a potential role in the systemic signaling of the plant's symbiotic status. While their direct role in signaling pathways is still under investigation, their presence in the shoots indicates that they are transported from the roots, the site of synthesis.

At present, there is limited evidence for the involvement of this compound in other major plant signaling pathways. Its biosynthesis, however, is linked to the carotenoid pathway, which is a precursor to other important signaling molecules like abscisic acid and strigolactones.

Conclusion

This compound is a ubiquitous plant metabolite with a significant and well-established role as a marker for arbuscular mycorrhizal symbiosis. This technical guide has provided a detailed overview of its natural occurrence, distribution, biosynthesis, and the analytical methods used for its study. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug development. Further research is warranted to fully elucidate the specific signaling functions of this compound and to explore its potential applications in agriculture and medicine.

References

An In-depth Technical Guide on Blumenol C Glucoside Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumenol C glucoside and its derivatives belong to the megastigmane glycoside class of natural products. These C13-norisoprenoids are derived from the oxidative degradation of carotenoids and are widely distributed in the plant kingdom. While research has heavily focused on their role as biomarkers for arbuscular mycorrhizal fungi symbiosis in plants, the broader biological activities of this specific subclass of megastigmanes are an emerging area of interest. This technical guide provides a comprehensive overview of the reported biological activities of megastigmane glycosides, with a focus on anti-inflammatory, anti-cancer, and antioxidant properties, and details the experimental protocols used to assess these activities. Due to a lack of specific quantitative data for this compound derivatives, this guide presents data from closely related megastigmane glycosides to provide a comparative context and guide future research.

Biological Activities of Megastigmane Glycosides

Megastigmane glycosides as a class have been reported to possess a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. The following tables summarize the quantitative data for various megastigmane glycosides, providing insights into their potential therapeutic applications.

Anti-Inflammatory Activity

The anti-inflammatory potential of megastigmane glycosides is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of chronic inflammation.

Table 1: Anti-Inflammatory Activity of Megastigmane Glycosides

| Compound Name | Source | Assay | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Docynicaside B | Docynia indica | NO Production Inhibition | RAW 264.7 | - | [1] |

| Streilicifoloside E | Streblus ilicifolius | NO Production Inhibition | RAW 264.7 | 26.33 | [2] |

| Platanionoside D | Streblus ilicifolius | NO Production Inhibition | RAW 264.7 | 21.84 | [2] |

| Unnamed Megastigmane Glycosides (1-3) | Derris elliptica | NO Production Inhibition | RAW 264.7 | 26.54, 26.35, 49.71 |[3] |

Note: Specific IC50 values for Docynicaside B were not provided in the abstract, but it was reported to exhibit anti-inflammatory activity.[1]

Anticancer Activity

The anticancer potential of megastigmane glycosides is typically assessed through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Megastigmane Glycosides

| Compound Name | Source | Cancer Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Kaempferol 3-O-trans-p-coumaroyl-7-O-α-ʟ-rhamnoside | Tripterygium wilfordii | HepG2 (Liver) | Cytotoxicity | 6.8 | [4] |

| Kaempferol 3-O-trans-p-coumaroyl-7-O-α-ʟ-rhamnoside | Tripterygium wilfordii | Hep3B (Liver) | Cytotoxicity | 4.2 | [4] |

| Compound 4 (unnamed) | Tripterygium wilfordii | HepG2 (Liver) | Cytotoxicity | 16.1 | [4] |

| Compound 4 (unnamed) | Tripterygium wilfordii | Hep3B (Liver) | Cytotoxicity | 10.7 |[4] |

Antioxidant Activity

The antioxidant activity of megastigmane glycosides is evaluated by their ability to scavenge free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Megastigmane Glycosides

| Compound Name | Source | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Verbascoside | Osmanthus fragrans | DPPH Radical Scavenging | 6.2 | [5] |

| Rutin | Osmanthus fragrans | DPPH Radical Scavenging | 10.3 | [5] |

| (+)-Phillygenin | Osmanthus fragrans | DPPH Radical Scavenging | 19.1 |[5] |

Note: While these compounds were isolated from a plant known to contain megastigmane glycosides, they represent other classes of phenolic compounds and are included to provide a comparative context for antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of megastigmane glycosides.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from plant material.

Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves, stems) is extracted exhaustively with methanol (MeOH) at room temperature.

-

The solvent is evaporated under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

-

Column Chromatography:

-

The EtOAc or n-BuOH fraction, which typically contains glycosides, is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is chloroform-methanol or n-hexane-ethyl acetate.

-

-

Further Purification:

-

Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluted with methanol), or by preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined by spectroscopic methods, including 1H NMR, 13C NMR, COSY, HSQC, HMBC, and mass spectrometry (MS).

-

Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Methodology:

-

Cell Culture:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

After 1 hour of pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

-

Incubation:

-

The plates are incubated for an additional 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10 minutes in the dark.

-

-

Absorbance Measurement:

-

The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite in the supernatant is proportional to the absorbance.

-

-

Cell Viability Assay (MTT):

-

A parallel MTT assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

-

Anticancer Activity Assay: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Cell Lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma)

Methodology:

-

Cell Culture:

-

MCF-7 and A549 cells are cultured in appropriate media (e.g., DMEM for MCF-7, F-12K for A549) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

-

-

Treatment:

-

The medium is replaced with fresh medium containing various concentrations of the test compound.

-

-

Incubation:

-

The plates are incubated for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium containing MTT is carefully removed.

-

150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance at 570 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging

Objective: To measure the free radical scavenging capacity of a compound.

DPPH Assay Methodology:

-

Reagent Preparation:

-

A 0.2 mM solution of DPPH in methanol is prepared.

-

-

Reaction Mixture:

-

In a 96-well plate, 20 µL of the test compound at various concentrations is mixed with 180 µL of the DPPH solution.

-

-

Incubation:

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

The absorbance is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

ABTS Assay Methodology:

-

Reagent Preparation:

-

An ABTS radical cation (ABTS•+) solution is prepared by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Reaction Mixture:

-

In a 96-well plate, 10 µL of the test compound is mixed with 190 µL of the diluted ABTS•+ solution.

-

-

Incubation:

-

The plate is incubated in the dark at room temperature for 6 minutes.

-

-

Absorbance Measurement:

-

The absorbance is measured at 734 nm. The decrease in absorbance indicates the scavenging of ABTS radicals.

-

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound derivatives is limited, studies on related megastigmane glycosides and other anti-inflammatory natural products suggest the potential involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.

Some megastigmane glycosides have been shown to inhibit the production of NO and pro-inflammatory cytokines, suggesting a potential inhibitory effect on the NF-κB pathway.[2]

Conclusion

This compound and its derivatives are intriguing natural products with potential for further investigation into their biological activities. While direct quantitative data on their anti-inflammatory, anti-cancer, and antioxidant properties are currently scarce, the broader class of megastigmane glycosides demonstrates promising activity in these areas. The experimental protocols detailed in this guide provide a robust framework for future studies to elucidate the specific bioactivities and mechanisms of action of this compound derivatives. Further research is warranted to isolate and test these specific compounds to validate their therapeutic potential and to explore their modulation of signaling pathways such as NF-κB.

References

- 1. researchgate.net [researchgate.net]

- 2. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic Antioxidants Isolated from the Flowers of Osmanthus fragrans - PMC [pmc.ncbi.nlm.nih.gov]

The Root Architect: A Technical Guide to the Biosynthesis of Blumenol C Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blumenol C, a C13-apocarotenoid, and its glucosylated form, Blumenol C glucoside, are significant secondary metabolites in plants, particularly in roots. Their biosynthesis is intricately linked to the carotenoid pathway and is notably induced by symbiotic relationships with arbuscular mycorrhizal fungi (AMF). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in roots, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It consolidates quantitative data, presents detailed experimental protocols for analysis, and utilizes visual diagrams to elucidate complex pathways and workflows, serving as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Blumenols are a class of C13-norisoprenoids derived from the oxidative cleavage of carotenoids.[1] Found in various plant tissues, they have garnered interest for their potential biological activities. In plant roots, the accumulation of blumenol derivatives, particularly this compound, is strongly associated with the establishment of arbuscular mycorrhizal (AM) symbiosis, suggesting a role in this widespread and ecologically important interaction.[2][3] Understanding the biosynthesis of this compound is crucial for elucidating its physiological functions and for potential biotechnological applications. This guide synthesizes current knowledge on the pathway, from its carotenoid precursors to the final glucosylated product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the well-established carotenoid pathway. The key stages involve the cleavage of a C40 carotenoid precursor, followed by enzymatic modifications including hydroxylation and glucosylation.

Precursor Synthesis: The Carotenoid Connection

The journey to this compound begins with the biosynthesis of C40 carotenoids in the plastids. While the exact carotenoid precursor for blumenols is still under investigation, zeaxanthin and lutein are considered likely candidates.[4] The initial steps are shared with the biosynthesis of other vital compounds like abscisic acid (ABA) and strigolactones.

The Cleavage Reaction: A Role for Carotenoid Cleavage Dioxygenases (CCDs)

The pivotal step in the formation of the C13 backbone of blumenols is the oxidative cleavage of a C40 carotenoid. This reaction is catalyzed by a class of non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[4][5] In the context of blumenol biosynthesis in mycorrhizal roots, a two-step cleavage process involving CCD7 and CCD1 is proposed:

-

First Cleavage (CCD7): A C40 carotenoid is first cleaved by CCD7 to produce a C27-apocarotenoid and a C13-cyclohexenone.[3]

-

Second Cleavage (CCD1): The resulting C27-apocarotenoid is then further cleaved by CCD1 to yield a second C13-cyclohexenone.[3]

The expression of both CCD1 and CCD7 genes is significantly upregulated in roots upon colonization by AMF, providing strong evidence for their involvement in blumenol biosynthesis.[2]

Hydroxylation and Carboxylation: The Unresolved Role of Cytochrome P450s

Following the formation of the initial C13-apocarotenoid, subsequent modifications are required to produce the Blumenol C aglycone. These modifications, which include hydroxylations and carboxylations at various positions on the molecule, are believed to be catalyzed by cytochrome P450 monooxygenases (CYPs).[6] While transcriptomic analyses of mycorrhizal roots have identified several candidate CYP genes that are co-expressed with blumenol accumulation, the specific enzymes responsible for these transformations have not yet been definitively characterized and remain an active area of research.[6]

Glucosylation: The Final Step Catalyzed by Glycosyltransferases (GTs)

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the Blumenol C aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). Recent research has identified several UGTs capable of glucosylating C13-apocarotenols.[1] A study on Nicotiana benthamiana and Mentha × piperita identified six UGTs that can glucosylate various hydroxylated ionone and ionol derivatives.[1] Notably, the enzyme MpUGT86C10 from peppermint was found to be highly efficient in catalyzing the glucosylation of 3-oxo-7,8-dihydro-α-ionol, which is Blumenol C.[1] The glycosylation typically occurs at the C-9 position.[2][3]

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound in roots, highlighting the key enzymatic steps.

Caption: Proposed biosynthesis pathway of this compound in roots.

Regulation of this compound Biosynthesis

The biosynthesis of this compound in roots is tightly regulated, with the most prominent inducing factor being the colonization by arbuscular mycorrhizal fungi.

Induction by Arbuscular Mycorrhizal Fungi (AMF)

Numerous studies have demonstrated a strong positive correlation between the extent of AMF colonization in roots and the accumulation of blumenol derivatives.[2][3][7] Transcriptomic analyses of mycorrhizal roots have revealed the upregulation of genes involved in the carotenoid and apocarotenoid biosynthetic pathways, including CCDs, candidate CYPs, and UGTs.[2] This suggests a coordinated transcriptional regulation of the entire pathway in response to the symbiotic interaction. The accumulation of blumenols is considered a hallmark of a functional AM symbiosis.[2]

Other Potential Regulatory Factors

While AMF are the primary known inducers, other factors may also influence blumenol biosynthesis. Abiotic stresses, which are known to affect carotenoid metabolism and the expression of CCD genes, could potentially modulate blumenol levels in roots.[8] However, research on regulatory mechanisms beyond mycorrhizae is still limited.

Quantitative Data on this compound Accumulation

Quantitative analysis of this compound and its derivatives is primarily conducted using liquid chromatography-mass spectrometry (LC-MS). The data is often presented as relative abundance or concentration in root tissues under different conditions, most notably in the presence or absence of AMF.

Table 1: Relative Abundance of Blumenol Derivatives in Roots of Nicotiana attenuata with and without Arbuscular Mycorrhizal Fungi (AMF) Colonization.

| Compound | Condition | Relative Abundance (Peak Area) | Fold Change (AMF/Control) |

| Hydroxythis compound | Control | Not Detected | - |

| AMF | 1.2 x 10^7 | - | |

| Carboxythis compound | Control | Not Detected | - |

| AMF | 8.5 x 10^6 | - |

Data adapted from Wang et al. (2018).[3] The values represent the mean peak area from LC-MS analysis and are indicative of the significant induction of blumenol biosynthesis upon AMF colonization.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound and its derivatives from root tissues, based on established protocols.[3][9][10]

Sample Preparation and Extraction

-

Harvesting and Storage: Harvest root samples and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. Store the samples at -80°C until extraction.

-

Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the frozen root powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction buffer (e.g., 80% methanol in water) containing an internal standard (e.g., d6-abscisic acid) for quantification.

-

Homogenize the sample using a bead mill or a tissue lyser for 2-5 minutes.

-

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction step with another 1 mL of extraction buffer for complete recovery.

-

Pool the supernatants and centrifuge again to remove any remaining debris.

-

UHPLC-MS/MS Analysis

-

Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: Employ a gradient elution with two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient would be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer, or full scan with targeted MS/MS for identification and quantification on a high-resolution mass spectrometer.

-

MRM Transitions (for this compound):

-

Precursor ion (Q1): [M+H]+

-

Product ion (Q3): [M+H-glucose]+

-

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analytes.

-

Experimental Workflow Diagram

References

- 1. Six Uridine-Diphosphate Glycosyltransferases Catalyze the Glycosylation of Bioactive C13-Apocarotenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]

- 4. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Blumenol C Glucoside: A Potent Indicator of Arbuscular Mycorrhizal Fungi Symbiosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake, particularly phosphorus. Monitoring the extent and functionality of this symbiosis is critical for agricultural and ecological research. Traditional methods for quantifying AMF colonization are often laborious and destructive. Recent advancements in metabolomics have identified specific blumenol C glucosides as reliable systemic biomarkers for AMF colonization, offering a minimally invasive and high-throughput alternative. This technical guide provides a comprehensive overview of the role of blumenol C glucosides as indicators of AMF, detailing the underlying biological principles, quantitative data, and experimental protocols.

Introduction: The Need for a Reliable Biomarker

Arbuscular mycorrhizal fungi form mutualistic associations with the roots of over 80% of land plants, playing a vital role in nutrient cycling and plant health.[1] The ability to accurately quantify the extent of AMF colonization is paramount for breeding crops with enhanced nutrient acquisition capabilities and for understanding plant-fungal interactions in natural ecosystems. However, conventional methods like microscopic root analysis are time-consuming and not suitable for large-scale screenings.[2][3] The discovery of blumenol C glucosides as shoot-accumulating markers that directly correlate with root colonization offers a significant leap forward.[2][4]

Blumenol C Glucosides as Systemic Indicators

Blumenols are a class of C13-apocarotenoids, derived from the cleavage of carotenoids.[2][4] Specifically, hydroxy- and carboxyblumenol C-glucosides have been shown to accumulate in both the roots and shoots of plants colonized by AMF.[2][5] Their presence in the leaves provides a convenient and non-destructive way to assess the level of mycorrhizal symbiosis in the roots.[2][6] Research has demonstrated a strong positive correlation between the abundance of these specific blumenol C-glucosides and the rate of AMF colonization.[2][4] This correlation holds across various plant species, including important crops like tomato, potato, barley, and wheat, making it a broadly applicable tool.[2][6]

Biosynthesis and Transport

The biosynthesis of blumenol C glucosides is initiated in the roots upon successful colonization by AMF.[2][4] The process begins with the cleavage of a C40 carotenoid by the carotenoid cleavage dioxygenase 7 (CCD7) to produce a C13 cyclohexenone and a C27 apocarotenoid. The C27 intermediate is further cleaved by CCD1 to yield a second C13 cyclohexenone.[2][4] These C13 precursors are then modified by enzymes such as cytochrome P450s and glycosyltransferases to form the final AMF-indicative blumenol C-glucosides.[1] These compounds are then transported from the roots to the aerial parts of the plant, where they can be detected.[2][4]

Quantitative Correlation with AMF Colonization

Numerous studies have established a strong quantitative relationship between the levels of specific blumenol C glucosides in plant tissues and the degree of AMF root colonization. The abundance of these compounds continually increases with the development of the mycorrhizal symbiosis.[2][4]

Table 1: Correlation of this compound Derivatives with AMF Colonization in Various Plant Species

| Plant Species | AMF Species | Tissue Analyzed | Blumenol C Derivative(s) | Correlation with Colonization | Reference |

| Nicotiana attenuata | Rhizophagus irregularis | Leaves, Roots | Hydroxy- and Carboxyblumenol C-glucosides | Positive | [2][4] |

| Solanum lycopersicum (Tomato) | Rhizophagus irregularis | Leaves | 11-carboxyblumenol C-glucoside | Positive | [6][7] |

| Hordeum vulgare (Barley) | Rhizophagus irregularis | Leaves | 11-hydroxyblumenol C-glucoside | Positive | [6][7] |

| Oryza sativa (Rice) | Rhizophagus irregularis | Leaves | 11-carboxyblumenol C-glucoside | Positive | [1] |

| Medicago truncatula | Not specified | Shoots | AMF-indicative blumenols | Positive | [2] |

| Triticum aestivum (Wheat) | Not specified | Shoots | AMF-indicative blumenols | Positive | [2] |

| Solanum tuberosum (Potato) | Not specified | Shoots | AMF-indicative blumenols | Positive | [2] |

Experimental Protocols

The quantification of blumenol C glucosides is typically performed using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Extraction

A standardized protocol for the high-throughput quantification of blumenol derivatives from leaf tissue has been established.[3][6]

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]

- 3. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arbuscular mycorrhizal fungi-indicative blumenol-C-glucosides predict lipid accumulations and fitness in plants grown without competitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association [bio-protocol.org]

An In-depth Technical Guide to Hydroxy- and Carboxy- Derivatives of Blumenol C Glucoside for Researchers and Drug Development Professionals

Introduction

Blumenol C glucoside and its derivatives are C13-norisoprenoid compounds that have garnered significant interest in the scientific community, primarily due to their role as reliable biomarkers for arbuscular mycorrhizal fungi (AMF) colonization in a wide range of plants.[1][2] This guide provides a comprehensive overview of the hydroxy- and carboxy- derivatives of this compound, with a focus on their biosynthesis, analytical quantification, and known biological significance. While their application as AMF markers is well-documented, this paper will also touch upon other potential biological activities and highlight areas for future research, particularly in the context of drug discovery and development. The primary derivatives discussed herein are 11-hydroxyblumenol C 9-O-glucoside and 11-carboxyblumenol C 9-O-glucoside.

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical data for the hydroxy- and carboxy- derivatives of this compound are not extensively reported in the literature. However, mass spectrometry data used for their identification and quantification have been published. Standards for these specific derivatives are not commercially available, necessitating their isolation from natural sources or chemical synthesis for detailed characterization.[3]

Table 1: Mass Spectrometry Data for Key this compound Derivatives

| Compound | Molecular Ion [M+H]⁺ (m/z) | Aglycone Precursor Ion [M+H-Glc]⁺ (m/z) | Reference(s) |

| 11-hydroxyblumenol C-glucoside | 389 | Not Reported | [4] |

| 11-carboxyblumenol C-glucoside | 403 | 241 | [4] |

Table 2: NMR Data for the Parent Compound, this compound

Note: This data is for the parent compound and can serve as a reference for the characterization of its derivatives. The chemical shifts can vary slightly based on the solvent and experimental conditions.

| Carbon No. | Chemical Shift (δC) in ppm |

| 1 | 49.8 |

| 2 | 41.5 |

| 3 | 200.1 |

| 4 | 127.3 |

| 5 | 158.9 |

| 6 | 79.2 |

| 7 | 47.9 |

| 8 | 24.3 |

| 9 | 77.9 |

| 10 | 22.1 |

| 11 | 29.8 |

| 12 | 29.8 |

| 13 | 19.8 |

| 1' | 104.9 |

| 2' | 75.2 |

| 3' | 78.2 |

| 4' | 71.6 |

| 5' | 78.0 |

| 6' | 62.5 |

Reference:[1]

Biosynthesis of Hydroxy- and Carboxy- Derivatives of this compound

The biosynthesis of these derivatives is initiated from the oxidative cleavage of C40 carotenoids.[2] This process is particularly active in the roots of plants that have formed a symbiotic relationship with arbuscular mycorrhizal fungi. The presence of AMF significantly stimulates the enzymatic cleavage of carotenoids, leading to an accumulation of blumenol derivatives.[1] The key steps in the proposed biosynthetic pathway are outlined below.

Caption: Proposed biosynthetic pathway of hydroxy- and carboxy- derivatives of this compound.

Experimental Protocols

Quantification of this compound Derivatives in Plant Leaves by UHPLC-MS

This protocol is adapted from the method described by Mindt et al. (2019).[3]

1. Sample Preparation and Extraction:

-

Harvest fresh leaf material and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold methanol to the tube.

-

Homogenize the sample using a bead mill or similar tissue disruptor for 2 minutes.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the solvent to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

-

Transfer the clear supernatant to a UHPLC vial for analysis.

2. UHPLC-MS/MS Conditions:

-

UHPLC System: An ultra-high performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the compounds of interest, for example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Operated in positive ion electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Table 3: Example MRM Transitions for Targeted Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 11-hydroxyblumenol C-glucoside | 389.2 | 209.2 | 15 |

| 11-carboxyblumenol C-glucoside | 403.2 | 195.1 | 20 |

Note: Collision energies should be optimized for the specific instrument used.

Caption: Experimental workflow for the quantification of blumenol derivatives in plant tissue.

Biological Activities and Potential for Drug Development

The primary and most well-established biological role of hydroxy- and carboxy- derivatives of this compound is their strong positive correlation with the extent of root colonization by arbuscular mycorrhizal fungi.[2] Their accumulation in the shoots of plants serves as a systemic signal of this symbiotic relationship.[2]

Beyond this, the broader class of blumenols has been reported to exhibit other biological activities, although specific data for the hydroxy- and carboxy- derivatives are scarce. Some of these reported activities for related compounds include:

-

Plant Growth Regulation: Blumenols have been shown to suppress seed germination and plant growth.

-

Stomatal Closure: The aglycone of a related blumenol has been found to induce stomatal closure, a function similar to the plant hormone abscisic acid.

-

Antimicrobial Effects: Weak antibacterial activity has been reported for this compound and its aglycone, vomifoliol.

The potential for these specific derivatives in drug development is currently underexplored. Given that glycosides often exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, the hydroxy- and carboxy- derivatives of this compound represent an interesting class of molecules for further investigation. Their biosynthesis in response to a specific biological stimulus (AMF colonization) suggests a role in signaling pathways that could be relevant in other biological contexts.

Future Research and Concluding Remarks

This technical guide has summarized the current knowledge on the hydroxy- and carboxy- derivatives of this compound. While their role as biomarkers for AMF symbiosis is well-established and supported by a robust analytical methodology for their quantification, significant research gaps remain.

For researchers and drug development professionals, the following areas represent key opportunities for future investigation:

-

Development of scalable isolation and synthesis protocols: The lack of commercially available standards is a major bottleneck. The development of efficient methods to obtain pure compounds is crucial for further research.

-

Comprehensive physicochemical characterization: Detailed analysis of properties such as solubility, stability, and crystal structure will be essential for any potential therapeutic application.

-

Screening for pharmacological activities: A systematic evaluation of these derivatives in a broad range of biological assays is needed to uncover any potential therapeutic benefits. This could include screens for anti-inflammatory, anti-cancer, anti-viral, and metabolic activities.

-

Elucidation of signaling pathways: Understanding the molecular mechanisms through which these compounds exert their effects is a fundamental step in evaluating their potential as drug candidates.

References

- 1. This compound | 189109-45-3 | Benchchem [benchchem.com]

- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stereochemistry and structural elucidation of Blumenol C glucoside

An In-depth Technical Guide on the Stereochemistry and Structural Elucidation of Blumenol C Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and structural elucidation of this compound, a naturally occurring megastigmane glycoside. This document details the revised absolute stereochemistry, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the elucidation process.

Introduction

This compound is a C13-norisoprenoid found in a variety of plant species.[1] Initially, its stereochemistry was presumed based on its aglycone, Blumenol C. However, subsequent detailed analysis has led to a revision of its absolute configuration. Understanding the precise three-dimensional structure is critical for elucidating its biological activity and potential applications in drug development. This guide summarizes the pivotal findings that have defined the correct stereochemical structure of this compound.

Data Presentation

The structural elucidation of this compound relies heavily on spectroscopic data, particularly Nuclear Magnetic Resonance (NMR). The following tables summarize the key quantitative data that were instrumental in determining its structure and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 2.25 | d | 17.1 |

| 2.67 | d | 17.1 | |

| 4 | 5.89 | s | |

| 6 | 2.36 | m | |

| 7 | 1.61 | m | |

| 1.76 | m | ||

| 8 | 1.45 | m | |

| 9 | 3.82 | m | |

| 10 | 1.25 | d | 6.3 |

| 11 | 1.00 | s | |

| 12 | 1.05 | s | |

| Glc-1' | 4.41 | d | 7.8 |

| Glc-2' | 3.20 | dd | 7.8, 9.0 |

| Glc-3' | 3.35 | t | 9.0 |

| Glc-4' | 3.29 | t | 9.0 |

| Glc-5' | 3.27 | m | |

| Glc-6' | 3.68 | dd | 5.4, 12.0 |

| 3.87 | dd | 2.1, 12.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) in ppm |

| 1 | 50.9 |

| 2 | 200.5 |

| 3 | 127.9 |

| 4 | 162.8 |

| 5 | 37.4 |

| 6 | 80.1 |

| 7 | 42.1 |

| 8 | 29.8 |

| 9 | 77.7 |

| 10 | 22.0 |

| 11 | 23.6 |

| 12 | 24.5 |

| Glc-1' | 104.2 |

| Glc-2' | 75.1 |

| Glc-3' | 78.0 |

| Glc-4' | 71.7 |

| Glc-5' | 77.9 |

| Glc-6' | 62.9 |

Table 3: Comparison of Key ¹³C NMR Chemical Shifts for the Determination of C-9 Stereochemistry

| Compound | C-9 Configuration | δC (C-9) in ppm | δC (C-10) in ppm | δC (Glc-1') in ppm |

| This compound | S | ~77.7 | ~22.0 | ~104.2 |

| Byzantionoside B (C-9 epimer) | R | ~76.0 | ~20.0 | ~102.0 |

Data compiled from Matsunami et al., 2010.[2]

Experimental Protocols

The structural revision of this compound was achieved through a combination of enzymatic hydrolysis and the application of the modified Mosher's method.

Enzymatic Hydrolysis of this compound

This procedure is performed to cleave the glycosidic bond, yielding the aglycone (9-epi-blumenol C) and the sugar moiety for separate analysis.

-

Sample Preparation: Dissolve this compound in an appropriate buffer solution (e.g., acetate buffer).

-

Enzyme Addition: Add β-glucosidase to the solution.

-

Incubation: Incubate the mixture at a controlled temperature (typically 37°C) for a specified period (e.g., 12-24 hours) to ensure complete hydrolysis.

-

Extraction: After incubation, quench the reaction and extract the aglycone with an organic solvent (e.g., ethyl acetate). The aqueous layer will retain the sugar.

-

Purification and Analysis: The aglycone is purified using chromatographic techniques (e.g., silica gel column chromatography). The absolute configuration of the sugar can be determined by forming a derivative and analyzing it by HPLC against a standard.

Modified Mosher's Method for Determining Absolute Stereochemistry at C-9

This method is a powerful technique for determining the absolute configuration of chiral secondary alcohols by NMR analysis of their diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.

-

Preparation of MTPA Esters:

-

Divide the purified aglycone (9-epi-blumenol C) into two separate reaction vials.

-

To one vial, add (R)-(-)-MTPA chloride and a suitable base (e.g., pyridine) in an anhydrous solvent (e.g., dichloromethane).

-

To the other vial, add (S)-(+)-MTPA chloride under the same conditions.

-

Allow the reactions to proceed to completion.

-

-

Purification: Purify the resulting (S)-MTPA and (R)-MTPA esters using HPLC or other chromatographic methods.

-

¹H NMR Analysis: Acquire detailed ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA diastereomers.

-

Data Analysis:

-

Assign the proton signals for the protons near the newly formed ester, particularly those at C-8 and C-10.

-

Calculate the chemical shift differences (Δδ) for these protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

-

A positive Δδ value for protons on one side of the MTPA plane and a negative Δδ value for protons on the other side allows for the unambiguous assignment of the absolute configuration at the C-9 position. For this compound's aglycone, this analysis confirmed a 9S configuration.[2][3]

-

Visualizations

The following diagrams illustrate the key processes and relationships in the structural elucidation of this compound.

Workflow for the structural elucidation of this compound.

Stereochemical relationships of key Blumenol C derivatives.

References

A Technical Guide to Blumenol C Glucoside Accumulation in Plant Families

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumenol C glucosides are a class of C13-norisoprenoid compounds derived from the oxidative cleavage of carotenoids. These specialized metabolites are gaining increasing attention in the scientific community for their role in plant symbiosis and their potential as biomarkers. This technical guide provides an in-depth overview of the accumulation of blumenol C glucoside and its derivatives across various plant families, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways. The information presented herein is intended to support research and development efforts in plant science, natural product chemistry, and drug discovery.

The accumulation of specific this compound derivatives, namely 11-hydroxythis compound and 11-carboxythis compound, is strongly associated with the colonization of plant roots by arbuscular mycorrhizal fungi (AMF). This symbiotic relationship is crucial for nutrient uptake in many terrestrial plants. The concentration of these foliar blumenols has been shown to correlate with the extent of root colonization by AMF, positioning them as reliable biomarkers for assessing the functionality of this vital symbiosis.[1][2][3]

Quantitative Accumulation of this compound Derivatives

The following table summarizes the reported accumulation of key this compound derivatives in various plant families, primarily in response to AMF inoculation. It is important to note that absolute concentrations can vary depending on the specific plant and fungal species, as well as environmental conditions. Data is presented as peak area (relative abundance) as reported in the cited literature, as absolute quantification is often not performed due to the lack of commercial standards for all derivatives.

| Plant Family | Species | Tissue | Blumenol C Derivative | Condition | Reported Accumulation (Peak Area/Relative Abundance) | Reference |

| Solanaceae | Nicotiana attenuata | Roots | 11-hydroxythis compound | AMF Inoculated | ~1.5e7 | [1] |

| Roots | 11-carboxythis compound | AMF Inoculated | ~1.2e7 | [1] | ||

| Solanum lycopersicum | Leaves | 11-carboxythis compound | AMF Inoculated | Detected | [1][2] | |

| Solanum tuberosum | Leaves | 11-hydroxythis compound | AMF Inoculated | Detected | [1] | |

| Poaceae | Hordeum vulgare | Leaves | 11-hydroxythis compound | AMF Inoculated | Detected | [1][2] |

| Triticum aestivum | Leaves | 11-hydroxythis compound | AMF Inoculated | Detected | [1] | |

| Brachypodium distachyon | Leaves | 11-hydroxythis compound | AMF Inoculated | Detected | [1] | |

| Oryza sativa | Shoots | 11-carboxythis compound | AMF Inoculated | Positive correlation with colonization | [4] | |

| Fabaceae | Medicago truncatula | Leaves | 11-hydroxythis compound | AMF Inoculated | Detected | [1] |

Biosynthetic Pathway of Blumenol C Glucosides

The biosynthesis of blumenol C glucosides is initiated from the cleavage of C40 carotenoids. While the complete pathway is not yet fully elucidated, key enzymatic steps have been identified. The following diagram illustrates the proposed biosynthetic route leading to the formation of AMF-inducible blumenol C glucosides.

Caption: Proposed biosynthetic pathway of AMF-inducible blumenol C glucosides.

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound derivatives from plant leaf tissue, adapted from Mindt et al. (2019).[2][5][6]

Sample Preparation and Extraction

-

Harvesting: Harvest leaf samples and immediately freeze them in liquid nitrogen to quench metabolic activity.[2] Store samples at -80°C until extraction.[2]

-

Grinding: Grind the frozen leaf material to a fine powder using a mortar and pestle under liquid nitrogen.[2]

-

Extraction:

-

Weigh approximately 30 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction buffer (e.g., methanol/water/formic acid, 80:19.9:0.1, v/v/v) containing a deuterated internal standard (e.g., D6-abscisic acid at 10 ng/mL) for quantification.

-

Homogenize the sample using a tissue lyser for 3 minutes at 30 Hz.

-

Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

-

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

UHPLC-MS/MS Analysis

-

Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be: 0-1 min, 5% B; 1-7 min, linear gradient to 95% B; 7-9 min, hold at 95% B; 9-9.1 min, linear gradient to 5% B; 9.1-12 min, hold at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each blumenol C derivative and the internal standard are required for sensitive and specific detection. Examples of MRM transitions are provided in the table below.[2]

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 11-hydroxythis compound | 389.2 | 227.2 |

| 11-carboxythis compound | 403.2 | 241.2 |

| D6-Abscisic Acid (Internal Standard) | 271.2 | 159.2 |

Data Analysis

-

Peak Integration: Integrate the peak areas of the MRM transitions for each analyte and the internal standard using the instrument's software.

-

Quantification: Calculate the relative abundance of each blumenol C derivative by normalizing its peak area to the peak area of the internal standard. For absolute quantification, a calibration curve generated from authentic standards is necessary. However, standards for many blumenol C derivatives are not commercially available.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of blumenol C glucosides in plant tissues.

Caption: General experimental workflow for this compound analysis.

Conclusion

The accumulation of blumenol C glucosides, particularly in response to AMF colonization, is a widespread phenomenon across diverse plant families. The strong correlation between the foliar levels of these compounds and the extent of root mycorrhization underscores their potential as valuable biomarkers for assessing plant-fungal symbiosis in both research and agricultural contexts. The detailed experimental protocols and understanding of the biosynthetic pathway provided in this guide offer a solid foundation for scientists and professionals to further investigate the roles of these fascinating molecules and explore their potential applications. Further research is warranted to elucidate the complete biosynthetic pathway and to establish absolute quantitative methods for a broader range of blumenol C derivatives.

References

- 1. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Blumenol C Glucoside in Leaf Tissue Using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the sensitive and accurate quantification of Blumenol C glucoside and related derivatives in plant leaf tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound has been identified as a reliable shoot biomarker for monitoring the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).[1][2][3][4] The accumulation of these compounds in leaves is strongly correlated with the extent of AMF colonization in the roots, making their quantification a valuable tool for high-throughput screening in agricultural research and the development of biofertilizers.[1][2][5] This document outlines the complete workflow, from sample preparation and extraction to LC-MS/MS analysis and data processing.

Introduction

Blumenols are a class of apocarotenoids, specifically C13 norisoprenoids, derived from the enzymatic cleavage of carotenoids.[2] In plants, certain derivatives, such as hydroxy- and carboxyblumenol C-glucosides, serve as systemic signals.[2][3] Their synthesis is induced in the roots upon colonization by arbuscular mycorrhizal fungi (AMF) and they are subsequently transported to the shoots.[1][2] This makes the concentration of this compound in leaf tissue a direct and quantitative proxy for the extent of the symbiotic relationship, eliminating the need for laborious root excavation and analysis.[1][4]

LC-MS/MS is the preferred analytical technique for this application due to its high sensitivity, selectivity, and speed, allowing for the precise quantification of these low-abundance compounds in complex plant matrices.[6][7][8] This protocol is optimized for high-throughput analysis, suitable for screening large numbers of plants in genetic studies or agricultural trials.[1]

Signaling Pathway and Experimental Workflow

The quantification of this compound relies on a clear biological pathway and a standardized analytical workflow.

Caption: Biosynthesis and transport of this compound in response to AMF symbiosis.

Caption: High-throughput workflow for this compound quantification.

Experimental Protocols

This section provides a detailed methodology for sample preparation and analysis.

Materials and Reagents

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: Formic acid (LC-MS grade).

-

Standards:

-

Internal Standard (IS): Deuterated abscisic acid (D6-ABA) is a suitable internal standard.[1]

-

Equipment:

-

Mortar and pestle or cryogenic grinder.

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL).

-

Microcentrifuge.

-

Autosampler vials or 96-well plates.

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Sample Preparation and Extraction

This protocol is adapted for high-throughput screening.[1][5]

-

Harvesting: Collect leaf samples from leaves at comparable developmental stages to reduce biological variability.[5] For AMF studies, levels are reliably indicative 3 weeks post-inoculation.[5]

-

Grinding: Immediately flash-freeze the collected leaf tissue (~20-50 mg fresh weight) in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[5]

-

Extraction:

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Prepare an extraction buffer of methanol containing the internal standard (e.g., 5 ng/mL of D6-ABA).

-

Add 500 µL of the cold extraction buffer to the sample.

-

-

Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant (~400 µL) to a new autosampler vial or well in a 96-well plate for LC-MS/MS analysis.[1][5] Use the extraction buffer as a blank for background calculations.[5]

LC-MS/MS Analysis

The following parameters are based on established methods for blumenol derivative analysis.[1]

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Value |

| System | UHPLC System |

| Column | Agilent ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 2 below |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 7.0 | 98 |

| 9.0 | 98 |

| 9.1 | 10 |

| 12.0 | 10 |

Table 3: Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 60 psi |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 4 below |

Table 4: MRM Transitions for Target Analytes Note: The exact m/z values may require optimization based on the specific instrument and standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 387.2 | 225.1 | -25 |

| 11-hydroxyblumenol C-Glc | 403.2 | 223.1 | -30 |

| 11-carboxyblumenol C-Glc | 417.2 | 223.1 | -30 |

| D6-ABA (Internal Std.) | 269.2 | 159.1 | -20 |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of this compound and the internal standard (D6-ABA) using the instrument's data processing software.

-

Calibration Curve: Prepare a series of calibration standards of this compound at known concentrations (e.g., 0.1, 1, 5, 10, 50, 100 ng/mL) in the extraction buffer, each containing the fixed concentration of the internal standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

-

Quantification: Calculate the concentration of this compound in the samples using the calibration curve. The final concentration is typically expressed in ng per gram of fresh weight (FW) of the leaf tissue.

Representative Data

The accumulation of this compound is expected to be significantly higher in plants colonized by AMF compared to non-colonized control plants.

Table 5: Example Quantification of this compound in Leaf Tissue (Note: These are representative values for illustrative purposes.)

| Sample Group | Plant Species | This compound (ng/g FW) | Standard Deviation |

| Control (No AMF) | Tomato | Not Detected | - |

| AMF-Colonized | Tomato | 125.4 | ± 18.2 |

| Control (No AMF) | Barley | Not Detected | - |

| AMF-Colonized | Barley | 88.7 | ± 11.5 |

References

- 1. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]

- 4. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and sensitive hormonal profiling of complex plant samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Note and Protocol: Extraction of Blumenol C Glucoside for Metabolomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Blumenol C glucoside, a C13-norisoprenoid, has garnered significant interest in metabolomics research, particularly as a biomarker for symbiotic relationships between plants and arbuscular mycorrhizal fungi (AMF).[1][2][3][4] Accurate and efficient extraction of this metabolite from plant tissues is crucial for reliable quantification and subsequent biological interpretation. This document provides a detailed protocol for the extraction of this compound from plant leaf material, optimized for metabolomic analysis using Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Experimental Protocols

Plant Material Harvesting and Preparation

Proper sample handling from the outset is critical to preserve the metabolic profile of the plant tissue.[5][6][7]

-

Harvesting: Harvest fresh leaf material and immediately freeze it in liquid nitrogen to quench enzymatic activity and prevent metabolic changes.[6]

-

Storage: Store frozen samples at -80°C until extraction.

-

Drying (Optional): For long-term storage or if immediate extraction is not possible, freeze-drying (lyophilization) is the preferred method for drying the plant material as it effectively preserves the integrity of metabolites.[7] Oven drying at low temperatures (40-60°C) can be used but may lead to the degradation of thermally sensitive compounds.[7]

-

Grinding: Grind the frozen or freeze-dried leaf tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Homogenization of the sample is essential for efficient extraction.

Extraction of this compound

This protocol is adapted from a validated method for the quantification of blumenol derivatives in leaf tissue.[1][8]

-

Materials and Reagents:

-

Water (Milli-Q or equivalent)

-

Formic acid (for mass spectrometry)[1]

-

Acetonitrile (LC-MS grade)[1]

-

This compound standard (e.g., from Wuhan ChemFaces Biochemical Co., Ltd.)[1][10]

-

Deuterated internal standard (e.g., D6-Abscisic Acid) for quantification accuracy[1][8]

-

Microcentrifuge tubes (2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

96-well microplates for LC-MS analysis[1]

-

Extraction Procedure:

-

Weigh approximately 100 mg of the finely ground plant powder into a 2 mL microcentrifuge tube.

-

Prepare the extraction buffer: 80% methanol in water containing a known concentration of the deuterated internal standard (e.g., 10 ng/mL D6-ABA).[3]

-

Add 1 mL of the extraction buffer to each sample tube.

-

Keep samples on ice during the extraction procedure to minimize degradation.[1]

-

Homogenize the samples using a bead mill or tissue lyser for 60 seconds at a high speed.[1]

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the cell debris.[1]

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Repeat the centrifugation step to ensure the removal of any remaining particulate matter.

-

Transfer 100 µL of the final supernatant into a 96-well microplate for subsequent UHPLC-MS analysis.[1]

-

UHPLC-MS/MS Analysis